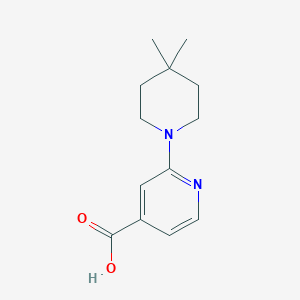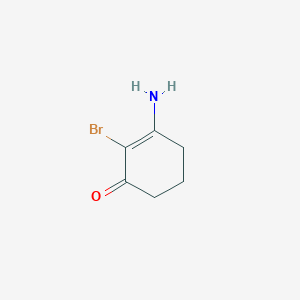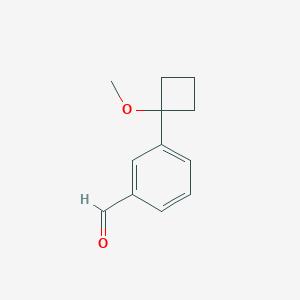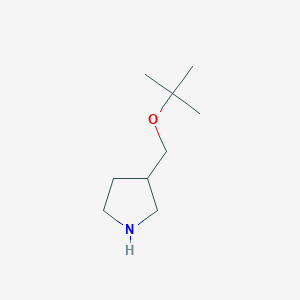
Ethyl 6-hydroxy-4-methylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-hydroxy-4-methylhexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, with its unique structure, finds applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 6-hydroxy-4-methylhexanoate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid. One common method involves the reaction of 6-hydroxy-4-methylhexanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid .
Industrial Production Methods: Industrial production of esters like this compound often employs continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 6-hydroxy-4-methylhexanoic acid.
Reduction: 6-hydroxy-4-methylhexanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 6-hydroxy-4-methylhexanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
作用機序
The mechanism of action of ethyl 6-hydroxy-4-methylhexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways .
類似化合物との比較
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Ethyl propionate: Used in the manufacture of perfumes and as a flavoring agent.
Uniqueness: Ethyl 6-hydroxy-4-methylhexanoate stands out due to its specific structure, which imparts unique chemical and biological properties. Its hydroxyl group allows for additional hydrogen bonding, enhancing its solubility and reactivity compared to other esters .
特性
分子式 |
C9H18O3 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
ethyl 6-hydroxy-4-methylhexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-12-9(11)5-4-8(2)6-7-10/h8,10H,3-7H2,1-2H3 |
InChIキー |
RXTHTZIPYPWQRA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid](/img/structure/B13509208.png)
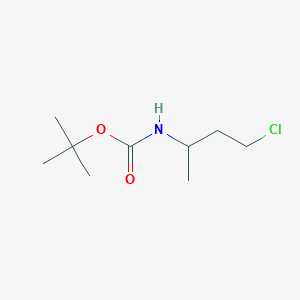
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride](/img/structure/B13509215.png)
![2-[Acetyl(phenyl)amino]benzoic acid](/img/structure/B13509226.png)
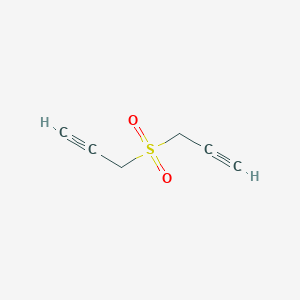
![1-[5-(Propan-2-yloxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13509237.png)

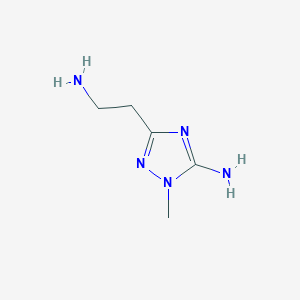
![6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13509264.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)](/img/structure/B13509265.png)
